molecular formula C20H23FN2O5S B2937979 4-ethoxy-3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 921908-85-2

4-ethoxy-3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2937979
CAS No.: 921908-85-2
M. Wt: 422.47
InChI Key: JGJMYBHWMDEPQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 4-ethoxy-3-fluoro-substituted aromatic ring linked via a sulfonamide group to a 3,3,5-trimethyl-4-oxo-tetrahydrobenzo[b][1,4]oxazepin moiety. The ethoxy group at position 4 and fluorine at position 3 on the benzene ring, combined with the sterically congested 3,3,5-trimethylated oxazepin core, may influence its physicochemical properties and target binding kinetics.

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O5S/c1-5-27-17-9-7-14(11-15(17)21)29(25,26)22-13-6-8-18-16(10-13)23(4)19(24)20(2,3)12-28-18/h6-11,22H,5,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJMYBHWMDEPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-ethoxy-3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure includes a sulfonamide group and a tetrahydrobenzo[b][1,4]oxazepin moiety, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C20_{20}H23_{23}FN2_2O5_5S
  • Molecular Weight : 422.5 g/mol
  • CAS Number : 921908-85-2

Structural Features

The structural complexity of this compound is highlighted in the following table:

FeatureDescription
Sulfonamide GroupEnhances solubility and biological activity
Tetrahydrobenzo[b][1,4]oxazepin MoietyImparts unique pharmacological properties
Ethoxy and Fluoro SubstituentsPotentially influence reactivity and selectivity

Research indicates that compounds similar to this compound often exhibit various biological activities through interactions with specific biological targets such as enzymes and receptors. The mechanisms may include:

  • Enzyme Inhibition : The sulfonamide group can interact with active sites of enzymes.
  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors.

Pharmacological Properties

Several studies have investigated the pharmacological properties of this compound:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various pathogens.
  • Anticancer Potential : The unique structure may allow it to interfere with cancer cell proliferation.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A recent investigation demonstrated that derivatives of sulfonamide compounds exhibited significant antibacterial activity against Gram-positive bacteria.
    • The compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics.
  • Anticancer Research :
    • In vitro studies indicated that the compound could inhibit the growth of certain cancer cell lines.
    • Mechanistic studies suggested that it induces apoptosis in cancer cells through caspase activation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesUnique Aspects
2-bromobenzamideSimple benzamide structureLacks complex ring systems
N,N-dimethylbenzamideBenzamide with dimethyl groupSimpler structure without oxazepine
Indole DerivativesContains an indole ringDifferent ring system; varied biological activity

The complexity and unique combination of functional groups in the target compound distinguish it from these simpler analogs and may impart unique biological activities that warrant further investigation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural uniqueness lies in its substitution pattern and heterocyclic framework. Below is a comparative analysis with two closely related derivatives:

Table 1: Structural Comparison of Key Analogs

Compound Name Molecular Formula Benzene Ring Substituents Benzooxazepin Ring Features Molecular Weight (g/mol)
4-ethoxy-3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide C₂₁H₂₆FN₂O₅S (estimated) 4-ethoxy, 3-fluoro 3,3,5-trimethyl, benzo[b], 4-oxo ~428.5 (calculated)
4-fluoro-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide C₁₉H₂₂FN₃O₄S 4-fluoro, 3-methyl 3,3,5-trimethyl, benzo[b], 4-oxo 419.46
3-chloro-4-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide C₁₆H₁₄ClFN₂O₄S 3-chloro, 4-fluoro 4-methyl, benzo[f], 5-oxo 384.8

Substituent Effects on the Benzene Ring

  • Target Compound: The 4-ethoxy and 3-fluoro groups introduce steric bulk and electron-withdrawing effects, respectively.
  • 4-fluoro-3-methyl Analog : The smaller methyl group at position 3 reduces steric hindrance, which might favor binding to compact active sites. Fluorine’s electronegativity could stabilize aromatic interactions .
  • 3-chloro-4-fluoro Analog : Chlorine at position 3 adds both steric bulk and strong electron-withdrawing effects, which may alter binding affinity compared to the ethoxy/fluoro combination .

Heterocyclic Core Modifications

  • Target Compound : The 3,3,5-trimethyl substitution on the benzo[b]oxazepin ring creates a rigid, hydrophobic environment. This could enhance selectivity for targets requiring steric complementarity .
  • Benzo[f]oxazepin Analog: The benzo[f] isomer (vs. The 4-methyl group (vs. 3,3,5-trimethyl) reduces steric complexity, possibly lowering metabolic stability .

Molecular Weight and Drug-Likeness

  • The target compound’s higher molecular weight (~428.5 g/mol) compared to the analogs (384.8–419.5 g/mol) approaches the upper limit of Lipinski’s rule of five (500 g/mol). This may impact oral bioavailability, though the ethoxy group could mitigate this via improved solubility .

Implications for Structure-Activity Relationships (SAR)

While biological data are unavailable, structural trends suggest:

  • Ethoxy vs. Methyl/Chloro : Ethoxy’s larger size may improve binding to hydrophobic pockets but could reduce solubility.
  • Fluoro vs. Chloro : Fluorine’s smaller size and higher electronegativity may favor hydrogen bonding over halogen bonding.
  • Trimethylated Oxazepin Core : Enhanced rigidity may increase target specificity but could complicate synthetic accessibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.